molecular formula C16H17N5O3S2 B277392 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No. B277392
M. Wt: 391.5 g/mol
InChI Key: VMHHALFVWPSGHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MTB-TB and is a derivative of the anti-tuberculosis drug ethambutol. MTB-TB has shown promising results in scientific research and has the potential to be used in various fields, including medicine, agriculture, and environmental science.

Mechanism Of Action

The exact mechanism of action of MTB-TB is not fully understood. However, studies have shown that MTB-TB inhibits the biosynthesis of mycolic acid, which is an essential component of the cell wall of Mycobacterium tuberculosis. This inhibition leads to the disruption of the cell wall and ultimately leads to the death of the bacterium.
Biochemical and Physiological Effects:
MTB-TB has been shown to have a number of biochemical and physiological effects. Studies have shown that MTB-TB can induce apoptosis in cancer cells and can inhibit the growth of various cancer cell lines. Furthermore, MTB-TB has also been shown to have anti-inflammatory properties and can reduce inflammation in various animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of MTB-TB is its potent anti-tuberculosis activity. This makes it a potential drug candidate for the treatment of tuberculosis. Furthermore, MTB-TB has also shown potential applications in the field of agriculture and environmental science. However, there are also some limitations associated with the use of MTB-TB in lab experiments. One of the main limitations is the lack of information on its toxicity and side effects. Furthermore, the synthesis of MTB-TB is a multi-step process that requires specialized equipment and expertise.

Future Directions

There are a number of future directions for the research on MTB-TB. One of the main areas of research is the development of more efficient synthesis methods for MTB-TB. Furthermore, there is a need for further studies on the toxicity and side effects of MTB-TB. In addition, there is a need for further studies on the potential applications of MTB-TB in the field of agriculture and environmental science. Finally, there is a need for further studies on the mechanism of action of MTB-TB to better understand its potential applications in various fields.

Synthesis Methods

The synthesis of MTB-TB involves a multi-step process that includes the reaction of 2-methoxybenzohydrazide with thiosemicarbazide to form 2-methoxy-N'-thiocarbamoylbenzohydrazide. This intermediate compound is then reacted with chloroacetyl chloride to form 4-(2-methoxyphenyl)-1,2,4-oxadiazol-5-amine. The final step involves the reaction of 4-(2-methoxyphenyl)-1,2,4-oxadiazol-5-amine with 5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl)butanoyl chloride to form MTB-TB.

Scientific Research Applications

MTB-TB has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use in the treatment of tuberculosis. Studies have shown that MTB-TB has potent anti-tuberculosis activity and can be used as a potential drug candidate for the treatment of tuberculosis. In addition to its anti-tuberculosis activity, MTB-TB has also shown potential applications in the field of agriculture. Studies have shown that MTB-TB can be used as a plant growth regulator and can enhance the growth of various crops. Furthermore, MTB-TB has also shown potential applications in environmental science. Studies have shown that MTB-TB can be used as a potential bioremediation agent for the removal of pollutants from contaminated soil and water.

properties

Product Name

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide

Molecular Formula

C16H17N5O3S2

Molecular Weight

391.5 g/mol

IUPAC Name

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C16H17N5O3S2/c1-23-11-7-4-3-6-10(11)14-18-13(24-21-14)9-5-8-12(22)17-15-19-20-16(25-2)26-15/h3-4,6-7H,5,8-9H2,1-2H3,(H,17,19,22)

InChI Key

VMHHALFVWPSGHY-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=NN=C(S3)SC

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=NN=C(S3)SC

Origin of Product

United States

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